PD-134672

Renin Inhibitor Hemodynamics RAS Specificity

PD-134672 (CI-992) is a highly selective, orally active renin inhibitor for research use only. Its well-characterized hemodynamic profile and strict RAS-dependence, verified in bilateral nephrectomy studies, make it superior for isolating renin-mediated mechanisms without confounding bradykinin effects. This established in vivo efficacy in primate hypertension models supports its use as a reference standard or positive control. Ideal for dissecting the RAS cascade.

Molecular Formula C33H52N6O7S2
Molecular Weight 708.9 g/mol
Cat. No. B1261003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-134672
SynonymsCI 992
CI-992
N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-(1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-alaninamide
Molecular FormulaC33H52N6O7S2
Molecular Weight708.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)NC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O
InChIInChI=1S/C33H52N6O7S2/c1-22(2)17-29(40)30(41)26(18-23-9-5-3-6-10-23)36-31(42)27(20-25-21-47-33(34)35-25)37-32(43)28(19-24-11-7-4-8-12-24)38-48(44,45)39-13-15-46-16-14-39/h4,7-8,11-12,21-23,26-30,38,40-41H,3,5-6,9-10,13-20H2,1-2H3,(H2,34,35)(H,36,42)(H,37,43)
InChIKeyQGJKHQRFJGLJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD-134672 (CI-992): A Potent and Orally Active Renin Inhibitor for Cardiovascular Research and Preclinical Hypertension Models


PD-134672 (also designated CI-992) is a synthetic, small-molecule renin inhibitor distinguished by a 2-amino-4-thiazolyl moiety at the P2 position [1]. It was developed by Pfizer as part of a structure-activity relationship campaign and is characterized as a potent inhibitor of primate renin in vitro, exhibiting marked selectivity over the closely related aspartyl protease bovine cathepsin D [1]. The compound has demonstrated oral hypotensive activity in hyperreninemic normotensive monkeys, and its selection for advanced preclinical evaluation in renal hypertensive primates was based on its superior efficacy and prolonged duration of action relative to other analogs in its series [1].

Why PD-134672 Cannot Be Substituted with Other Renin-Angiotensin System Inhibitors


The renin-angiotensin system (RAS) cascade presents multiple distinct intervention points, yet inhibitors at each node exhibit divergent pharmacodynamic and mechanistic profiles. Generic substitution of PD-134672 with angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril) or angiotensin II receptor blockers (ARBs, e.g., losartan) fails due to fundamental differences in pathway specificity [1]. Evidence demonstrates that PD-134672's blood-pressure-lowering effect is largely abolished following bilateral nephrectomy, confirming its action is confined to the RAS cascade; in contrast, captopril retains a substantial effect under identical conditions, attributable to bradykinin-dependent vasodilation [1]. Furthermore, PD-134672's selectivity for primate renin over off-target aspartyl proteases such as cathepsin D distinguishes it from broader-spectrum inhibitors [2]. Consequently, experimental designs requiring precise RAS interrogation without confounding non-RAS pathways demand a compound like PD-134672.

Quantitative Differentiation of PD-134672: Head-to-Head Hemodynamic Data and Mechanistic Specificity


Superior RAS-Specificity of PD-134672 Compared to Captopril: Evidence from Bilateral Nephrectomy

PD-134672 exhibits a 67% reduction in peak mean arterial blood pressure (MABP) effect following bilateral nephrectomy, whereas captopril's MABP effect is reduced by only 57% under identical conditions, with the residual captopril effect being statistically significant (p < 0.05 vs. PD-134672) [1]. This demonstrates that PD-134672 acts with greater exclusivity on the renin-angiotensin system cascade, while captopril's action is partially mediated by bradykinin-dependent pathways [1].

Renin Inhibitor Hemodynamics RAS Specificity

Comparative Hemodynamic Efficacy: PD-134672 vs. Losartan and Captopril in an Anesthetized Guinea Pig Model

In a direct comparative study, PD-134672 achieved a maximum mean arterial blood pressure (MABP) decrease similar to that of the angiotensin II receptor antagonist losartan (32 ± 6%, p < 0.05 vs. vehicle) at a dose of 3 mg/kg [1]. Notably, at this dose, PD-134672 did not affect heart rate, whereas a higher dose (6 mg/kg) decreased both blood pressure and heart rate [1]. Captopril produced a greater maximal MABP decrease (48 ± 3%, p < 0.05 vs. PD-134672), but this enhanced effect was shown to be partially dependent on bradykinin pathways [1].

Blood Pressure Renin-Angiotensin System In Vivo Pharmacology

Selectivity Profile: Primate Renin Inhibition vs. Bovine Cathepsin D Off-Target Activity

PD-134672 demonstrates potent inhibition of monkey renin in vitro, while exhibiting only weak inhibition of the closely related aspartyl protease bovine cathepsin D [1]. This selectivity profile was a key factor in the compound's selection for advanced preclinical evaluation over other analogs in the series [1].

Enzyme Selectivity Renin Aspartyl Protease

Oral Activity and Pharmacokinetic Validation: Radioimmunoassay Data for PD-134672 in Primate Plasma

PD-134672 is orally active and exhibits a validated radioimmunoassay (RIA) method for plasma concentration measurement, with limits of quantitation established at 3.2 ng/mL in cynomolgus monkey plasma and 0.80 ng/mL in human plasma [1]. This analytical validation supports its use in preclinical pharmacokinetic/pharmacodynamic studies in nonhuman primates and humans [1].

Oral Bioavailability Pharmacokinetics Primate Model

Recommended Research Applications for PD-134672 Based on Validated Evidence


Mechanistic Studies of the Renin-Angiotensin System (RAS) Requiring Pathway-Specific Inhibition

PD-134672 is optimally suited for experiments designed to dissect the RAS cascade without interference from bradykinin-mediated pathways. As demonstrated by bilateral nephrectomy studies, its antihypertensive effect is more RAS-dependent than that of captopril, making it a superior tool for isolating renin-dependent mechanisms in cardiovascular physiology [1].

Comparative Pharmacology: Benchmarking Novel Renin Inhibitors or RAS Modulators

Given its well-characterized hemodynamic profile in direct comparison with losartan and captopril, PD-134672 serves as a valuable reference compound for benchmarking the in vivo efficacy and selectivity of novel renin inhibitors or RAS-targeting agents in anesthetized guinea pig or primate models [1].

Preclinical Hypertension Models in Primates: Oral Administration Studies

PD-134672 has documented oral hypotensive activity in hyperreninemic normotensive monkeys and was selected for further evaluation in renal hypertensive primates based on its superior efficacy and duration of action [2]. This established in vivo profile supports its use as a positive control or test article in primate models of hypertension where oral dosing is required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-134672

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.